

#### TS 155-2 CAS number and molecular formula

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Compound of Interest		
Compound Name:	TS 155-2	
Cat. No.:	B10769625	Get Quote

### **In-Depth Technical Guide: TS 155-2**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical data for the natural product **TS 155-2**, also identified as JBIR-100. Due to the limited extent of published research on this compound, this document synthesizes the existing data, focusing on its chemical properties, biological activities, and putative mechanisms of action.

#### **Chemical and Physical Properties**

**TS 155-2** is a macrocyclic lactone belonging to the hygrolide family of natural products. It is produced by the actinobacterium Streptomyces varsoviensis. The compound's identity has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for **TS 155-2**. Different suppliers list either 1314486-37-7 or 303009-07-6. Researchers should be aware of this ambiguity when sourcing the compound.



Property	Value	Source
Molecular Formula	Сз9Н60О11	[1][2][3][4]
Molecular Weight	704.9 g/mol	
CAS Number	1314486-37-7 or 303009-07-6	_
Synonyms	JBIR-100	_
Appearance	White solid	_
Purity	>95% by HPLC	_
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	_
Storage Conditions	-20°C	_

### **Biological Activity and Mechanism of Action**

The biological activity of **TS 155-2** has been explored in a limited number of studies. The primary reported activities are antimicrobial, with preliminary insights into its mechanism of action. Some commercial suppliers also suggest an effect on calcium signaling.

#### **Antimicrobial Activity**

The most detailed investigation into the bioactivity of **TS 155-2** (referred to as JBIR-100 in the study) was conducted by Molloy et al. (2016). Their research demonstrated that the compound exhibits selective antimicrobial properties.

Minimum Inhibitory Concentrations (MICs) of TS 155-2 (JBIR-100)



Organism	Strain	MIC (μM)
Bacillus subtilis	ATCC 6633	8
Bacillus sp. Al Hakam	4	
Staphylococcus aureus	USA300	4
Enterococcus faecalis	V583	>64
Mycobacterium smegmatis	mc <sup>2</sup> 155	>64
Escherichia coli	BW25113	>64
Pseudomonas aeruginosa	PA14	>64
Debaryomyces hansenii	16	
Candida albicans	ATCC 10231	>64
Saccharomyces cerevisiae	S288C	>64

Data sourced from Molloy et al. (2016).

The study found that **TS 155-2** is primarily active against Gram-positive bacteria (Firmicutes) and shows limited antifungal activity. It was found to be bactericidal against Bacillus subtilis.

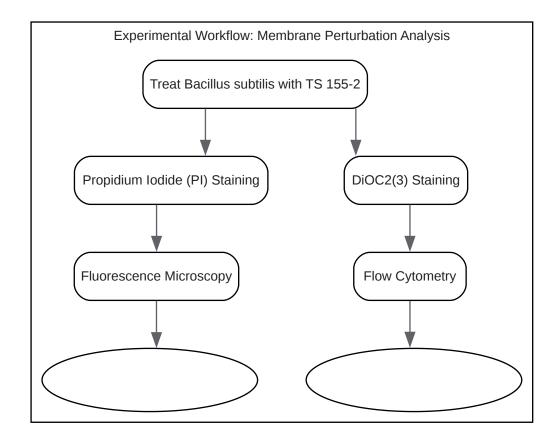
#### **Putative Mechanisms of Action**

The precise molecular targets of **TS 155-2** have not been definitively identified. However, current research and data from related compounds suggest three potential mechanisms of action.

The study by Molloy et al. provides evidence that **TS 155-2** perturbs the cell membrane of Bacillus subtilis. This conclusion is based on experiments showing a dose-dependent increase in membrane permeabilization and depolarization upon treatment with the compound.

Below is a logical workflow for the experimental investigation into membrane perturbation.





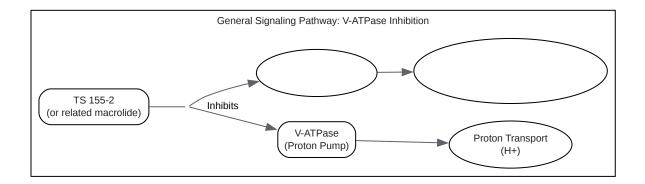
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Workflow for investigating membrane perturbation by **TS 155-2**.

**TS 155-2** is structurally related to the bafilomycin and hygrolidin families of macrolides, which are known inhibitors of vacuolar-type H<sup>+</sup>-ATPases (V-ATPases). These proton pumps are crucial for maintaining pH homeostasis in various cellular compartments. Inhibition of V-ATPase can disrupt processes like endosomal trafficking, autophagy, and protein degradation. While direct inhibition of V-ATPase by **TS 155-2** has not been conclusively demonstrated in the primary literature, its structural similarity to known inhibitors makes this a plausible mechanism of action.

The diagram below illustrates the general mechanism of V-ATPase inhibition.





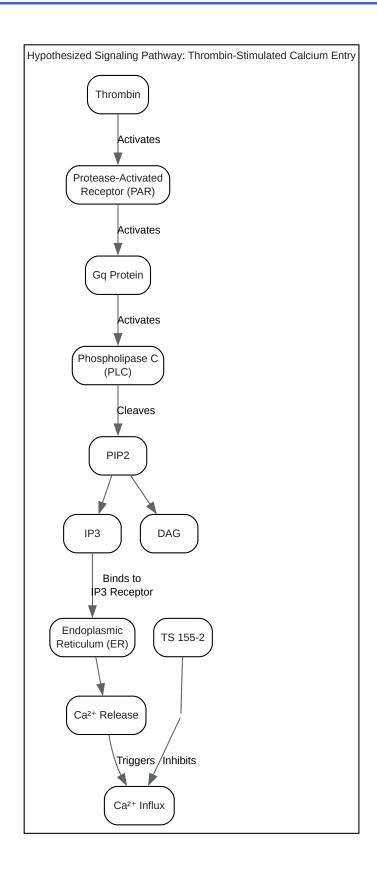
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Putative mechanism of V-ATPase inhibition by **TS 155-2**.

Several commercial suppliers of **TS 155-2** describe it as an inhibitor of thrombin-stimulated calcium entry into cells. This mechanism is crucial in various physiological processes, including platelet activation. Thrombin, a serine protease, activates protease-activated receptors (PARs) on the cell surface, initiating a signaling cascade that leads to the release of intracellular calcium stores and subsequent influx of extracellular calcium. Inhibition of this process could underlie potential anti-platelet or anti-inflammatory activities, as suggested in a patent for the compound. However, peer-reviewed experimental data specifically demonstrating this activity for **TS 155-2** is currently lacking.

The following diagram outlines the generally accepted pathway for thrombin-stimulated calcium entry, which **TS 155-2** is purported to inhibit.





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Hypothesized inhibition of thrombin-stimulated Ca<sup>2+</sup> entry by **TS 155-2**.



#### **Experimental Protocols**

Detailed, step-by-step experimental protocols for **TS 155-2** are not readily available in the public domain. The methodologies summarized below are based on the descriptions provided in the primary research literature, particularly Molloy et al. (2016).

# **Determination of Minimum Inhibitory Concentration** (MIC)

- Method: Broth microdilution method in 96-well plates.
- Procedure Outline:
  - Prepare a two-fold serial dilution of TS 155-2 in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
  - Inoculate each well with a standardized suspension of the test microorganism.
  - Incubate the plates under conditions suitable for the growth of the microorganism.
  - The MIC is determined as the lowest concentration of TS 155-2 that completely inhibits visible growth of the microorganism.

#### **Membrane Permeabilization Assay**

- Method: Fluorescence microscopy using the membrane-impermeable dye Propidium Iodide (PI).
- Procedure Outline:
  - Grow Bacillus subtilis to mid-log phase.
  - Treat the bacterial cells with varying concentrations of TS 155-2 or a vehicle control (DMSO).
  - Add PI to the cell suspensions.
  - Incubate for a short period to allow for dye uptake in cells with compromised membranes.



Visualize the cells using fluorescence microscopy. An increase in the number and intensity
of fluorescent cells indicates membrane permeabilization.

#### **Membrane Depolarization Assay**

- Method: Flow cytometry using the membrane potential-sensitive dye 3,3'diethyloxacarbocyanine iodide (DiOC<sub>2</sub>(3)).
- Procedure Outline:
  - Grow Bacillus subtilis to mid-log phase.
  - Treat the bacterial cells with varying concentrations of **TS 155-2**.
  - Stain the cells with DiOC<sub>2</sub>(3).
  - Analyze the fluorescence of the cell population using a flow cytometer. A decrease in fluorescence intensity is indicative of membrane depolarization.

## **Summary and Future Directions**

**TS 155-2** (JBIR-100) is a macrocyclic lactone with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Preliminary evidence suggests that its mode of action may involve the perturbation of the bacterial cell membrane. Its structural similarity to known V-ATPase inhibitors and claims by commercial suppliers also point towards other potential biological activities, including the inhibition of thrombin-stimulated calcium influx.

However, the scientific literature on **TS 155-2** is sparse. To fully understand its therapeutic potential, further research is required to:

- Elucidate the definitive molecular target(s) of the compound.
- Validate its activity as a V-ATPase inhibitor and an inhibitor of calcium signaling pathways.
- Conduct in vivo studies to assess its efficacy and safety.
- Explore its potential anti-platelet, anti-inflammatory, or other activities suggested by patent literature.



This guide provides a foundation for researchers and drug development professionals interested in **TS 155-2**, highlighting both what is known and the significant opportunities that exist for further investigation.

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